Apafant

Description

APAFANT is a small molecule drug with a maximum clinical trial phase of II.

structure given in first source; PAF antagonist

Structure

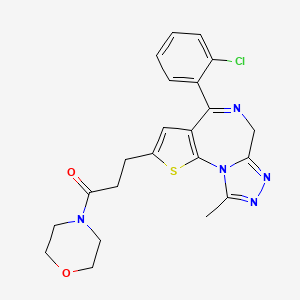

3D Structure

Properties

IUPAC Name |

3-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]-1-morpholin-4-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN5O2S/c1-14-25-26-19-13-24-21(16-4-2-3-5-18(16)23)17-12-15(31-22(17)28(14)19)6-7-20(29)27-8-10-30-11-9-27/h2-5,12H,6-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPJQFOROWSRRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(S3)CCC(=O)N4CCOCC4)C(=NC2)C5=CC=CC=C5Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048974 | |

| Record name | Apafant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105219-56-5 | |

| Record name | 3-[4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]-1-(4-morpholinyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105219-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apafant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105219565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apafant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[3-[4[(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a]diazepin-2-yl]-1-oxopropyl]morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APAFANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J613NI05SV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Apafant's Mechanism of Action on the Platelet-Activating Factor (PAF) Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apafant, also known as WEB 2086, is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor (PAFR).[1][2] As a member of the thienotriazolodiazepine class of compounds, this compound has been instrumental in the in vitro and in vivo elucidation of the physiological and pathological roles of the PAF signaling pathway.[1][3] PAF, a key phospholipid mediator, is implicated in a multitude of inflammatory and thrombotic events.[3] Its receptor, PAFR, is a G-protein-coupled receptor (GPCR) that, upon activation, triggers a cascade of intracellular signaling events. This guide provides an in-depth technical overview of this compound's mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action: Competitive Antagonism

This compound functions as a competitive antagonist at the PAF receptor. This means that it binds to the same site on the PAFR as the endogenous ligand, PAF, but does not activate the receptor. By occupying the binding site, this compound prevents PAF from binding and initiating the downstream signaling cascade that leads to various cellular responses. Its interaction with the PAF receptor is characterized by high affinity and specificity.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining this compound's interaction with the PAF receptor and its functional consequences.

Table 1: this compound Receptor Binding Affinity

| Parameter | Value | Species/Cell Type | Reference |

| KD | 15 nM | Human Platelets | |

| Ki | 9.9 nM | Human PAF Receptors |

KD (Equilibrium Dissociation Constant): A measure of the affinity of a ligand for its receptor. A lower KD indicates a higher binding affinity. Ki (Inhibition Constant): The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the primary ligand.

Table 2: this compound Functional Antagonism

| Assay | IC50 | Species/Cell Type | Reference |

| PAF-induced Platelet Aggregation | 170 nM | Human | |

| PAF-induced Neutrophil Aggregation | 360 nM | Human |

IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.

Detailed Experimental Protocols

PAF Receptor Binding Assay ([3H]PAF Displacement)

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the PAF receptor on human platelets.

Materials:

-

Human platelet-rich plasma (PRP)

-

[3H]PAF (radioligand)

-

Unlabeled this compound (competitor)

-

Unlabeled PAF (for non-specific binding determination)

-

Modified HEPES buffer (pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Platelet Preparation: Isolate human platelets from whole blood by centrifugation to obtain platelet-rich plasma (PRP). Further wash and resuspend the platelets in a suitable buffer to a standardized concentration.

-

Assay Setup: In a microtiter plate or microcentrifuge tubes, combine the following in a final volume of 250 µL:

-

A fixed concentration of [3H]PAF (typically at or near its KD, e.g., 1 nM).

-

Increasing concentrations of unlabeled this compound.

-

Human platelet membranes (20 µg of protein).

-

-

Total and Non-specific Binding:

-

Total Binding: Incubate platelet membranes with [3H]PAF in the absence of any competitor.

-

Non-specific Binding: Incubate platelet membranes with [3H]PAF in the presence of a high concentration of unlabeled PAF (e.g., 10 µM) to saturate all specific binding sites.

-

-

Incubation: Incubate the reaction mixtures for a defined period to reach equilibrium (e.g., 180 minutes at 25°C).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold. The filters will trap the platelet membranes with bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific [3H]PAF binding against the logarithm of the this compound concentration. Determine the IC50 from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Platelet Aggregation Inhibition Assay (Light Transmission Aggregometry)

This protocol outlines the procedure to assess the inhibitory effect of this compound on PAF-induced human platelet aggregation using a light transmission aggregometer.

Materials:

-

Human platelet-rich plasma (PRP)

-

Platelet-poor plasma (PPP)

-

Platelet-Activating Factor (PAF) solution

-

This compound solution

-

Saline or appropriate buffer

-

Light Transmission Aggregometer with cuvettes and stir bars

Procedure:

-

PRP and PPP Preparation:

-

Collect whole blood into tubes containing an anticoagulant (e.g., sodium citrate).

-

Prepare PRP by centrifuging the whole blood at a low speed (e.g., 200 x g for 15-20 minutes).

-

Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 10-15 minutes).

-

-

Aggregometer Setup:

-

Set the aggregometer to 37°C.

-

Calibrate the instrument using PPP for 100% light transmission and PRP for 0% light transmission.

-

-

Assay Performance:

-

Place a cuvette containing PRP and a stir bar into the sample well of the aggregometer.

-

Add a specific concentration of this compound or vehicle control to the PRP and incubate for a short period (e.g., 1-3 minutes) with stirring.

-

Induce platelet aggregation by adding a sub-maximal concentration of PAF.

-

Record the change in light transmission over time. The aggregation of platelets will cause an increase in light transmission.

-

-

Data Analysis:

-

Measure the maximum aggregation response for each concentration of this compound.

-

Calculate the percentage inhibition of aggregation relative to the control (PAF alone).

-

Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Signaling Pathways and this compound's Point of Intervention

The binding of PAF to its receptor initiates a cascade of intracellular events primarily mediated by the Gq and Gi families of G-proteins. This compound, by blocking the initial binding of PAF, prevents the activation of these downstream pathways.

PAF Receptor Signaling Cascade

Caption: this compound competitively antagonizes the PAF receptor, blocking Gq and Gi signaling.

Experimental Workflow for Receptor Binding Assay

Caption: Workflow for determining this compound's binding affinity to the PAF receptor.

Logical Relationship of this compound's Antagonism

Caption: Logical flow of this compound's competitive antagonism at the PAF receptor.

Conclusion

This compound serves as a highly specific and potent competitive antagonist of the PAF receptor. Its mechanism of action is centered on its ability to occupy the PAF binding site on the receptor, thereby preventing the initiation of the G-protein-mediated signaling cascade that leads to a wide range of pro-inflammatory and pro-thrombotic cellular responses. The quantitative data on its binding affinity and functional antagonism, coupled with a clear understanding of its point of intervention in the PAF signaling pathway, underscore its value as a critical research tool for investigating the roles of PAF in health and disease. The detailed experimental protocols provided in this guide offer a foundation for the consistent and reproducible in vitro characterization of this compound and other PAF receptor antagonists.

References

The Discovery and Development of Apafant: A Technical Guide to a Potent Platelet-Activating Factor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of Apafant (also known as WEB 2086), a potent and selective antagonist of the platelet-activating factor (PAF) receptor. Platelet-activating factor is a key lipid mediator implicated in a wide array of inflammatory and allergic diseases. The development of effective PAF antagonists has therefore been a significant area of research in drug discovery. This document details the pharmacological profile of this compound, presenting key quantitative data in structured tables. Furthermore, it outlines the methodologies for critical experiments in PAF antagonist research and provides visual representations of the PAF signaling pathway and experimental workflows using Graphviz diagrams.

Introduction to Platelet-Activating Factor and Its Antagonism

Platelet-activating factor (PAF) is a potent phospholipid mediator involved in numerous physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis.[1] Its effects are mediated through a specific G-protein coupled receptor, the PAF receptor (PAFR).[2] The discovery of PAF and the elucidation of its pro-inflammatory roles spurred the development of PAFR antagonists as potential therapeutic agents for a variety of conditions, most notably asthma and other allergic diseases.[1][3]

The Discovery and Chemical Profile of this compound (WEB 2086)

This compound (WEB 2086) is a synthetic, potent, and selective PAF receptor antagonist.[4] It belongs to the thienotriazolodiazepine class of compounds and was developed through structural modification of the sedative drug brotizolam. This development successfully separated the PAF inhibitory action from the benzodiazepine receptor activity.

Chemical Structure: 3-(4-(2-chlorophenyl)-9-methyl-6H-thieno[3,2-f]triazolo[4,3-a]diazepine-2-yl)-1-(4-morpholinyl)-1-propanone

The synthesis of thienotriazolodiazepines like this compound involves a multi-step process, which has been described in various patents. The general approach often starts from a 2-amino-3-benzoylthiophene derivative, which undergoes a series of reactions to construct the triazolodiazepine ring system.

Mechanism of Action

This compound functions as a competitive antagonist at the PAF receptor. It binds with high affinity to the PAFR, thereby preventing the binding of PAF and inhibiting the subsequent downstream signaling cascades that lead to cellular activation. This antagonistic action has been demonstrated to block a range of PAF-induced responses, including platelet and neutrophil aggregation, hypotension, and bronchoconstriction.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized in a variety of in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Parameter | Species | Tissue/Cell Type | Value | Reference(s) |

| Ki | Human | Platelets | 9.9 nM | |

| KD | Human | Platelets | 15 nM | |

| pKd | Guinea Pig | Peritoneal Macrophages | 8.22 nM | |

| IC50 (Platelet Aggregation) | Human | Platelet-Rich Plasma | 170 nM (0.17 µM) | |

| IC50 (Neutrophil Aggregation) | Human | Neutrophils | 360 nM (0.36 µM) | |

| IC50 (IP3 Formation) | Human | Platelets | 33 µM |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Endpoint | Route of Administration | ED50 | Reference(s) |

| PAF-induced Hypotension | Rat | Reversal of Hypotension | Intravenous | 0.052 mg/kg | |

| PAF-induced Bronchoconstriction | Guinea Pig | Inhibition of Bronchoconstriction | Oral | 0.07 mg/kg | |

| PAF-induced Bronchoconstriction | Guinea Pig | Inhibition of Bronchoconstriction | Intravenous | 0.018 mg/kg | |

| PAF-induced Lethality | Mouse | Increased Survival | Intraperitoneal | Protective at 1-30 mg/kg |

Pharmacokinetics and Clinical Development

Pharmacokinetic studies in humans have shown that this compound is well-absorbed after oral administration. Due to its potential as an anti-inflammatory and anti-allergic agent, this compound has been investigated in clinical trials, particularly for the treatment of asthma. However, while it showed some modest effects in certain settings, it did not demonstrate sufficient efficacy in larger clinical trials to warrant its approval for widespread clinical use in asthma.

Experimental Protocols and Methodologies

The following sections detail the methodologies for key experiments used in the characterization of PAF antagonists like this compound.

PAF Receptor Binding Assay

This assay is used to determine the binding affinity of a compound to the PAF receptor. It is typically performed as a competitive binding assay using a radiolabeled PAF ligand.

Principle: The assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand (e.g., [3H]PAF) from the PAF receptor in a preparation of cell membranes known to express the receptor (e.g., rabbit or human platelets).

General Protocol:

-

Membrane Preparation: Platelets are isolated from whole blood by centrifugation. The platelet pellet is then lysed, and the cell membranes containing the PAF receptors are isolated through further centrifugation.

-

Incubation: A fixed concentration of radiolabeled PAF and varying concentrations of the unlabeled test compound are incubated with the prepared cell membranes in a suitable buffer.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter. The filter traps the membranes with the bound radiolabeled ligand, while the unbound ligand passes through.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) can be determined. The Ki (inhibition constant) can then be calculated from the IC50 value.

Platelet Aggregation Assay

This functional assay measures the ability of a PAF antagonist to inhibit PAF-induced platelet aggregation.

Principle: Platelet aggregation is measured by monitoring the change in light transmission through a suspension of platelet-rich plasma (PRP) upon the addition of an aggregating agent like PAF. An effective antagonist will inhibit this change in light transmission.

General Protocol:

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in an anticoagulant and centrifuged at a low speed to separate the PRP from red and white blood cells.

-

Assay Procedure: A sample of PRP is placed in an aggregometer cuvette and stirred at a constant temperature. A baseline light transmission is established.

-

Addition of Antagonist and Agonist: The test compound (this compound) or vehicle is pre-incubated with the PRP. Subsequently, a sub-maximal concentration of PAF is added to induce aggregation.

-

Measurement of Aggregation: The change in light transmission is recorded over time. The maximum aggregation is determined and compared to the control (vehicle-treated) sample.

-

Data Analysis: The percentage inhibition of aggregation is calculated for various concentrations of the antagonist, and an IC50 value is determined.

Visualizations

Signaling Pathways

Caption: Simplified PAF signaling pathway leading to cellular responses.

Experimental Workflow

Caption: Workflow for the platelet aggregation inhibition assay.

Conclusion

This compound (WEB 2086) represents a significant milestone in the development of synthetic, potent, and selective PAF receptor antagonists. Although it did not ultimately achieve clinical success for the treatment of asthma, its extensive characterization has provided invaluable insights into the role of PAF in health and disease. The experimental methodologies developed and refined during the investigation of this compound and other PAF antagonists continue to be relevant in the ongoing search for novel anti-inflammatory and anti-allergic therapies. This technical guide serves as a comprehensive resource for researchers in the field, summarizing the key discoveries and providing a framework for the continued exploration of PAF-targeted therapeutics.

References

- 1. [Effects of PAF antagonists in experimental models. Therapeutical perspectives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pardon Our Interruption [opnme.com]

- 3. Platelet-activating factor antagonists: current status in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

The Role of Apafant in Inflammatory Response Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Apafant (WEB 2086), a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. It delves into the core mechanisms of this compound in mitigating inflammatory responses, supported by quantitative data from a range of in vitro and in vivo studies. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate a deeper understanding and replication of key experiments. This document serves as an in-depth resource for researchers, scientists, and professionals involved in drug development and inflammation research.

Introduction: The Role of Platelet-Activating Factor in Inflammation

Platelet-Activating Factor (PAF) is a potent phospholipid mediator integral to a variety of physiological and pathological processes, including inflammation, thrombosis, and anaphylaxis.[1] Synthesized by a range of cells such as platelets, neutrophils, monocytes, macrophages, and endothelial cells, PAF exerts its effects by binding to the PAF receptor (PAFR), a G-protein-coupled receptor.[2][3][4] This interaction triggers a cascade of intracellular signaling events, leading to hallmark inflammatory responses such as increased vascular permeability, edema, bronchoconstriction, and the chemotaxis and activation of leukocytes, particularly eosinophils and neutrophils.[2] Given its central role in the inflammatory cascade, the PAF receptor has emerged as a significant therapeutic target for a multitude of inflammatory conditions, including asthma, sepsis, and allergic reactions.

This compound (also known as WEB 2086) is a synthetic thienotriazolodiazepine developed as a specific and potent antagonist of the PAF receptor. By competitively inhibiting the binding of PAF to its receptor, this compound effectively blocks the downstream signaling pathways and subsequent inflammatory responses. This guide will explore the specifics of this compound's mechanism of action, its demonstrated efficacy in various inflammatory models, and the experimental methodologies used to elucidate its role.

Mechanism of Action of this compound

This compound functions as a competitive antagonist at the PAF receptor. It binds with high affinity to the receptor, thereby preventing the binding of the endogenous ligand, PAF. This blockade inhibits the activation of downstream signaling pathways that are crucial for the initiation and propagation of the inflammatory response.

The PAF receptor is known to couple to different G-proteins, primarily Gq and Gi, to mediate its diverse cellular effects. Activation of the PAFR through Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This pathway is central to processes like platelet aggregation and smooth muscle contraction. The Gi-protein-coupled pathway, on the other hand, inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.

This compound's binding to the PAFR prevents these G-protein-mediated signaling cascades from being initiated by PAF.

Signaling Pathway of PAF Receptor Activation

Caption: this compound competitively inhibits PAF binding to its receptor, blocking Gq and Gi signaling pathways.

Quantitative Data on this compound's Efficacy

The efficacy of this compound has been quantified in numerous studies, providing valuable data for its characterization as a PAF receptor antagonist.

Table 1: In Vitro Efficacy of this compound

| Parameter | Species/Cell Type | Value | Reference |

| Ki (PAF receptor binding) | Human | 9.9 nM | |

| KD ([3H]PAF displacement) | Human Platelets | 15 nM | |

| IC50 (PAF-induced platelet aggregation) | Human | 170 nM | |

| IC50 (PAF-induced neutrophil aggregation) | Human | 360 nM | |

| Benzodiazepine Receptor Inhibition (Ki) | Rat | 3882 nM |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Parameter | Route of Administration | ED50 | Reference |

| Guinea Pig | PAF-induced bronchoconstriction | Oral | 0.07 mg/kg | |

| Guinea Pig | PAF-induced bronchoconstriction | Intravenous | 0.018 mg/kg | |

| Mouse | Alkyl-PAF-mediated lethality | Intraperitoneal | Protective effect at 1-30 mg/kg | |

| Rat | PAF-induced paw edema | Not specified | Significant attenuation |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to evaluate the efficacy of this compound.

In Vitro Assays

Objective: To determine the binding affinity (KD or Ki) of this compound to the PAF receptor.

Protocol:

-

Preparation of Platelet Membranes: Isolate human platelets from venous blood via differential centrifugation. Resuspend the platelet-rich plasma and lyse the cells to obtain platelet membranes.

-

Binding Reaction: Incubate the platelet membranes with a constant concentration of radiolabeled PAF (e.g., [3H]PAF) and varying concentrations of this compound in a suitable buffer.

-

Separation: After incubation, separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

Objective: To measure the inhibitory effect of this compound on PAF-induced platelet and neutrophil aggregation.

Protocol:

-

Cell Preparation: Isolate platelet-rich plasma or neutrophils from fresh human blood.

-

Aggregation Measurement: Place the cell suspension in an aggregometer cuvette with a stir bar.

-

Pre-incubation: Add varying concentrations of this compound to the cell suspension and incubate for a short period (e.g., 1-3 minutes).

-

Induction of Aggregation: Add a sub-maximal concentration of PAF to induce aggregation.

-

Data Recording: Continuously monitor the change in light transmittance through the cell suspension, which is proportional to the degree of aggregation.

-

Data Analysis: Determine the IC50 value, which is the concentration of this compound that inhibits the PAF-induced aggregation by 50%.

In Vivo Models

Objective: To evaluate the protective effect of this compound against PAF-induced bronchoconstriction.

Protocol:

-

Animal Preparation: Anesthetize guinea pigs and cannulate the trachea for artificial respiration and measurement of respiratory flow. Cannulate a carotid artery to monitor mean arterial pressure (MAP).

-

Drug Administration: Administer this compound either orally or intravenously at various doses.

-

PAF Challenge: After a predetermined time, induce bronchoconstriction by an intravenous injection of PAF.

-

Measurement: Record the changes in respiratory flow and MAP.

-

Data Analysis: Calculate the ED50, the dose of this compound that causes a 50% inhibition of the PAF-induced bronchoconstriction.

Objective: To assess the efficacy of this compound in a model of chronic allergic conjunctivitis.

Protocol:

-

Immunization and Induction: Actively immunize guinea pigs with ovalbumin. Induce chronic allergic conjunctivitis by repetitive instillation of ovalbumin into the eyes.

-

Treatment: Treat a group of animals with a topical ophthalmic solution of this compound.

-

PAF Challenge and Assessment: Topically apply a PAF solution to the eyes. Assess eosinophil activation by measuring eosinophil peroxidase (EPO) activity in the tear fluid.

-

Clinical Scoring: Evaluate clinical symptoms and itch-scratching responses.

-

Data Analysis: Compare the EPO activity and clinical scores between the this compound-treated group and the control group.

Experimental Workflow for In Vivo Allergic Conjunctivitis Model

Caption: Workflow for evaluating this compound in a guinea pig model of allergic conjunctivitis.

Discussion of this compound's Role in Specific Inflammatory Conditions

Asthma and Allergic Airway Diseases

PAF is a potent mediator of bronchoconstriction, mucus production, and airway hyperresponsiveness, all key features of asthma. Studies have shown that this compound can inhibit PAF-induced airway responses in animal models. However, clinical trials with this compound and other PAF antagonists in asthmatic patients have yielded mixed and often modest results, suggesting that PAF may not be the sole or primary mediator in the complex pathophysiology of chronic asthma.

Sepsis and Septic Shock

PAF is implicated in the pathogenesis of sepsis and septic shock, contributing to hypotension, increased vascular permeability, and organ failure. In animal models of sepsis, PAF antagonists like this compound have demonstrated protective effects. However, clinical trials in human sepsis have not consistently shown a significant mortality benefit, highlighting the multifaceted nature of this condition.

Allergic Conjunctivitis

In experimental models of allergic conjunctivitis, this compound has shown significant efficacy in reducing eosinophil activation and clinical symptoms. This suggests a more direct and critical role for PAF in the inflammatory processes of the conjunctiva.

Conclusion

This compound is a well-characterized, potent, and selective PAF receptor antagonist that has been instrumental in elucidating the role of PAF in various inflammatory responses. Its high affinity for the PAF receptor and its ability to inhibit PAF-induced cellular and systemic effects have been demonstrated in a wide range of in vitro and in vivo studies. While the clinical translation of PAF antagonism has faced challenges in complex multifactorial diseases like asthma and sepsis, this compound remains an invaluable research tool for investigating the intricate mechanisms of inflammation. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the PAF pathway.

References

In Vitro Characterization of Apafant (WEB 2086): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apafant, also known as WEB 2086, is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] A member of the thieno-triazolodiazepine class of compounds, this compound has been instrumental as a research tool for elucidating the physiological and pathological roles of PAF.[1][3] This technical guide provides an in-depth overview of the in vitro characterization of this compound, including its binding affinity, functional antagonism, and effects on intracellular signaling pathways. Detailed experimental protocols and visual representations of key processes are provided to support researchers in the field of PAF receptor pharmacology.

Introduction to this compound (WEB 2086)

This compound is a synthetic molecule developed through the structural modification of the thienotriazolodiazepine sedative, brotizolam.[2] This modification successfully separated the anti-PAF activity from the benzodiazepine receptor activity, resulting in a highly selective antagonist for the PAF receptor. The PAF receptor is a G-protein coupled receptor (GPCR) implicated in a wide range of inflammatory and thrombotic responses. Activation of the PAF receptor by its endogenous ligand, PAF, triggers a cascade of intracellular signaling events, including the activation of phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways, leading to physiological responses such as platelet aggregation, neutrophil activation, and increased vascular permeability. This compound competitively inhibits the binding of PAF to its receptor, thereby blocking these downstream effects.

Quantitative Analysis of In Vitro Activity

The in vitro potency and selectivity of this compound have been quantified through various binding and functional assays. The following tables summarize the key quantitative data from published studies.

Table 1: Binding Affinity of this compound (WEB 2086) to the PAF Receptor

| Cell/Tissue Type | Radioligand | Parameter | Value (nM) | Reference(s) |

| Human Platelets | [³H]PAF | Ki | 9.9 | |

| Human Platelets | [³H]PAF | KD | 15 | |

| Human Platelets | [³H]WEB 2086 | Ki | 15 | |

| Human Neutrophils | [³H]WEB 2086 | Ki | 16.3 |

Table 2: Functional Antagonism of this compound (WEB 2086)

| Assay | Cell Type | Parameter | Value (µM) | Reference(s) |

| PAF-induced Platelet Aggregation | Human | IC₅₀ | 0.17 | |

| PAF-induced Neutrophil Aggregation | Human | IC₅₀ | 0.36 | |

| PAF-induced Inositol-1,4,5-trisphosphate (IP₃) formation | Human Platelets | IC₅₀ | 33 |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize this compound.

Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the PAF receptor using radiolabeled WEB 2086.

Objective: To determine the inhibition constant (Ki) of this compound for the PAF receptor.

Materials:

-

Human neutrophils

-

[³H]WEB 2086 (Radioligand)

-

Unlabeled this compound (WEB 2086)

-

Binding assay buffer (e.g., Hank's balanced salt solution with 20 mM HEPES and 3.5 g/l bovine serum albumin, pH 7.2)

-

Scintillation fluid

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Isolate human neutrophils from whole blood using standard cell separation techniques.

-

Resuspend the isolated neutrophils in the binding assay buffer to a concentration of 5 x 10⁶ to 1.5 x 10⁷ cells/ml.

-

In a series of microcentrifuge tubes, add a fixed concentration of [³H]WEB 2086 (e.g., 20 nM).

-

Add increasing concentrations of unlabeled this compound to the tubes.

-

To determine non-specific binding, add a high concentration of unlabeled this compound (e.g., 10 µM) or PAF (e.g., 1 µM) to a separate set of tubes.

-

Initiate the binding reaction by adding the neutrophil suspension to each tube.

-

Incubate the tubes at 25°C for 90 minutes with continuous shaking.

-

Terminate the assay by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of unlabeled this compound by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is the dissociation constant of the radioligand.

Platelet Aggregation Assay

This protocol describes the use of light transmission aggregometry (LTA) to measure the inhibitory effect of this compound on PAF-induced platelet aggregation.

Objective: To determine the IC₅₀ value of this compound for the inhibition of PAF-induced platelet aggregation.

Materials:

-

Human whole blood

-

3.8% Sodium citrate (anticoagulant)

-

Platelet-Activating Factor (PAF)

-

This compound (WEB 2086)

-

Platelet-rich plasma (PRP)

-

Platelet-poor plasma (PPP)

-

Light transmission aggregometer

-

Cuvettes with stir bars

Procedure:

-

Collect human whole blood into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio).

-

Prepare PRP by centrifuging the whole blood at a low speed (e.g., 194 x g for 18 minutes at 24°C with no brake).

-

Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 1465 x g for 20 minutes at 24°C with no brake).

-

Adjust the platelet count in the PRP if necessary.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

In the aggregometer cuvettes, pre-incubate PRP with various concentrations of this compound or vehicle control for a short period (e.g., 2 minutes) with stirring.

-

Initiate platelet aggregation by adding a fixed concentration of PAF.

-

Record the change in light transmission for a set period (e.g., 15 minutes).

-

The maximum aggregation is determined from the aggregation curve.

-

Calculate the percentage inhibition of aggregation for each concentration of this compound.

-

Determine the IC₅₀ value by plotting the percentage inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

References

Apafant Signaling Pathway Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apafant, also known as WEB 2086, is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor (PAFR).[1] PAF is a highly bioactive phospholipid that mediates a wide range of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[2][3] By competitively inhibiting the binding of PAF to its receptor, this compound effectively blocks the downstream signaling cascades that contribute to these conditions. This technical guide provides an in-depth overview of the this compound signaling pathway, its inhibition by this compound, and detailed experimental protocols for studying this interaction. The information presented is intended to support researchers, scientists, and drug development professionals in their efforts to understand and target the PAF signaling pathway for therapeutic benefit.

The Platelet-Activating Factor (PAF) Signaling Pathway

The PAF receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligand PAF, activates multiple intracellular signaling pathways.[4][5] The primary signaling cascades initiated by PAFR activation involve the Gq and Gi alpha subunits of heterotrimeric G-proteins.

-

Gq Pathway: Activation of the Gq pathway by PAF leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This cascade ultimately results in various cellular responses, including platelet aggregation, inflammation, and smooth muscle contraction.

-

Gi Pathway: The Gi pathway, when activated by PAF, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of protein kinase A (PKA) and other downstream effectors, influencing processes such as cell migration and cytokine release.

The culmination of these signaling events contributes to the diverse biological effects of PAF, which are implicated in the pathophysiology of asthma, allergic conjunctivitis, sepsis, and other inflammatory disorders.

Mechanism of Action of this compound

This compound is a thienotriazolodiazepine derivative that acts as a competitive antagonist at the PAF receptor. It binds with high affinity to the receptor, preventing PAF from binding and initiating the downstream signaling cascades. This inhibitory action has been demonstrated in various in vitro and in vivo models, where this compound effectively blocks PAF-induced platelet and neutrophil aggregation, bronchoconstriction, and increased vascular permeability.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

| Parameter | Species | Value | Reference(s) |

| Binding Affinity (Ki) | Human | 9.9 nM | |

| Binding Affinity (KD) | Human | 15 nM |

| Assay | Species | IC50 Value | Reference(s) |

| PAF-induced Platelet Aggregation | Human | 170 nM | |

| PAF-induced Neutrophil Aggregation | Human | 360 nM |

| Animal Model | Parameter | Route of Administration | ED50 Value | Reference(s) |

| Guinea Pig | PAF-induced Bronchoconstriction | Oral | 0.07 mg/kg | |

| Guinea Pig | PAF-induced Bronchoconstriction | Intravenous | 0.018 mg/kg |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibition of the PAF signaling pathway by this compound.

PAF Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the PAF receptor.

Materials:

-

Human platelet membranes (source of PAF receptors)

-

[3H]-PAF (radioligand)

-

This compound (or other test compounds)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a suspension of human platelet membranes in assay buffer.

-

In a microplate, combine the platelet membrane suspension with varying concentrations of unlabeled this compound (or other test compounds) and a fixed concentration of [3H]-PAF.

-

To determine non-specific binding, include control wells containing a high concentration of unlabeled PAF.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound [3H]-PAF.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the Ki or KD value for this compound.

Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit PAF-induced platelet aggregation.

Materials:

-

Freshly drawn human whole blood anticoagulated with sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

PAF (agonist).

-

This compound (or other test compounds).

-

Saline solution.

-

Aggregometer.

Procedure:

-

Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g for 10 minutes).

-

Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).

-

Adjust the platelet count in the PRP to a standardized concentration using PPP.

-

Place a cuvette containing PRP in the aggregometer and establish a baseline reading (0% aggregation). Use a cuvette with PPP to set the 100% aggregation mark.

-

Add a specific concentration of this compound (or vehicle control) to the PRP and incubate for a short period (e.g., 2 minutes).

-

Initiate platelet aggregation by adding a sub-maximal concentration of PAF.

-

Record the change in light transmission over time as the platelets aggregate.

-

Calculate the percentage of inhibition of aggregation for each concentration of this compound.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of this compound.

Neutrophil Aggregation Assay

This assay assesses the effect of this compound on PAF-induced neutrophil aggregation.

Materials:

-

Freshly drawn human whole blood anticoagulated with heparin or EDTA.

-

Neutrophil isolation medium (e.g., Ficoll-Paque).

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

PAF (agonist).

-

This compound (or other test compounds).

-

Aggregometer or spectrophotometer.

Procedure:

-

Isolate neutrophils from whole blood using density gradient centrifugation with a neutrophil isolation medium.

-

Resuspend the isolated neutrophils in a suitable buffer at a standardized concentration.

-

Pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle control.

-

Add PAF to induce neutrophil aggregation.

-

Monitor the change in light transmission or absorbance over time using an aggregometer or spectrophotometer.

-

Calculate the percentage of inhibition of aggregation for each concentration of this compound.

-

Determine the IC50 value of this compound from the dose-response curve.

In Vivo PAF-Induced Bronchoconstriction in Guinea Pigs

This in vivo assay evaluates the protective effect of this compound against PAF-induced airway constriction.

Materials:

-

Male guinea pigs.

-

Anesthetic (e.g., pentobarbital).

-

Tracheal cannula and ventilator.

-

Pressure transducer to measure respiratory overflow volume or pulmonary inflation pressure.

-

PAF solution for intravenous injection.

-

This compound (or vehicle control) for oral or intravenous administration.

Procedure:

-

Anesthetize the guinea pig and insert a tracheal cannula.

-

Connect the animal to a ventilator to maintain respiration.

-

Monitor respiratory parameters, such as respiratory overflow volume or pulmonary inflation pressure, using a pressure transducer.

-

Administer this compound or vehicle control either orally or intravenously at a specified time before the PAF challenge.

-

Induce bronchoconstriction by administering a bolus intravenous injection of PAF.

-

Record the changes in respiratory parameters following the PAF challenge.

-

Quantify the inhibitory effect of this compound by comparing the magnitude of the bronchoconstrictor response in the treated group to the control group.

-

Calculate the ED50 value of this compound based on the dose-dependent inhibition of bronchoconstriction.

PAF-Induced Vascular Permeability Assay (Evans Blue Dye)

This assay measures the ability of this compound to reduce PAF-induced leakage of plasma from blood vessels.

Materials:

-

Mice or rats.

-

Anesthetic.

-

Evans blue dye solution (e.g., 2% in saline).

-

PAF solution for intradermal or intravenous injection.

-

This compound (or vehicle control).

-

Formamide for dye extraction.

-

Spectrophotometer.

Procedure:

-

Anesthetize the animal.

-

Administer this compound or vehicle control at a specified time before the PAF challenge.

-

Inject Evans blue dye intravenously. The dye binds to plasma albumin.

-

After a short circulation time, inject PAF intradermally into a specific skin site (e.g., the dorsal skin).

-

After a defined period, euthanize the animal and excise the skin at the injection site.

-

Extract the extravasated Evans blue dye from the tissue using formamide.

-

Quantify the amount of extracted dye by measuring the absorbance at a specific wavelength (e.g., 620 nm) using a spectrophotometer.

-

Compare the amount of dye leakage in the this compound-treated group to the control group to determine the inhibitory effect on vascular permeability.

Visualizations

The following diagrams illustrate the this compound signaling pathway and a typical experimental workflow.

Caption: PAF signaling pathway and its inhibition by this compound.

References

- 1. Analysis of Vascular Permeability by a Modified Miles Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pardon Our Interruption [opnme.com]

- 3. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Pardon Our Interruption [opnme.com]

- 5. Platelet-activating factor receptor - Wikipedia [en.wikipedia.org]

Apafant's Specificity for the Platelet-Activating Factor Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Apafant (WEB 2086), a potent and selective antagonist of the Platelet-Activating Factor Receptor (PAFR). We delve into the quantitative metrics that define its high-affinity binding and functional inhibition of PAFR-mediated cellular responses. Detailed experimental protocols for key assays are provided to enable replication and further investigation. Furthermore, this guide visualizes the intricate PAFR signaling pathways and experimental workflows using detailed diagrams, offering a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Platelet-Activating Factor (PAF) is a potent phospholipid mediator implicated in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. Its effects are mediated through the G-protein coupled PAF receptor (PAFR). The development of specific PAFR antagonists is therefore of significant therapeutic interest. This compound, a thieno-triazolodiazepine derivative, emerged as a highly specific and potent PAFR antagonist.[1] This document serves as a technical resource, elucidating the specificity of this compound for PAFR through quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Quantitative Analysis of this compound-PAFR Interaction

This compound's specificity for PAFR is substantiated by its high binding affinity and potent functional inhibition of PAF-induced cellular responses. The following tables summarize the key quantitative data from various in vitro and in vivo studies.

Table 1: Binding Affinity of this compound for Human PAFR

| Parameter | Value | Cell/Tissue Type | Radioligand | Reference |

| Kd | 15 nM | Human Platelets | [3H]PAF | [1] |

| Ki | 9.9 nM | Human PAF Receptors | Not Specified |

Table 2: Functional Inhibitory Activity of this compound

| Assay | IC50 | Species | Reference |

| PAF-induced Platelet Aggregation | 170 nM | Human | [1] |

| PAF-induced Neutrophil Aggregation | 360 nM | Human | [1] |

Table 3: Selectivity Profile of this compound

| Off-Target | Binding Affinity (Ki) | Species | Notes | Reference |

| Central Benzodiazepine Receptor | 388 nM | Rat | Modest cross-reactivity | [1] |

| SafetyScreen44™ Panel | No relevant off-target effects | Various | Demonstrates high selectivity |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound's specificity for PAFR.

Radioligand Binding Assay ([3H]this compound or [3H]PAF Displacement)

This assay quantifies the affinity of this compound for the PAFR by measuring the displacement of a radiolabeled ligand.

Workflow: Radioligand Binding Assay

Caption: Workflow for determining this compound's binding affinity to PAFR.

Materials:

-

Human platelet membranes or membranes from cells expressing recombinant human PAFR.

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Radioligand: [³H]PAF or [³H]this compound (specific activity ~100-200 Ci/mmol).

-

Unlabeled this compound.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid.

Procedure:

-

Membrane Preparation: Prepare platelet membranes by sonication and differential centrifugation. Resuspend the final membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford).

-

Binding Reaction: In a final volume of 250 µL, combine:

-

50 µg of membrane protein.

-

A fixed concentration of radioligand (e.g., 1 nM [³H]PAF).

-

Varying concentrations of unlabeled this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).

-

For non-specific binding, include a high concentration of unlabeled PAF (e.g., 10 µM).

-

-

Incubation: Incubate the reaction tubes at 25°C for 180 minutes to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in binding buffer. Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Analyze the competition binding data using non-linear regression to determine the IC₅₀ value, from which the Kᵢ can be calculated using the Cheng-Prusoff equation.

Platelet Aggregation Assay

This functional assay assesses the ability of this compound to inhibit PAF-induced platelet aggregation.

Workflow: Platelet Aggregation Assay

Caption: Workflow for assessing this compound's inhibition of platelet aggregation.

Materials:

-

Freshly drawn human venous blood collected in 3.2% sodium citrate.

-

Platelet-Activating Factor (PAF).

-

This compound.

-

Light Transmission Aggregometer.

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): Centrifuge citrated whole blood at 200 x g for 15 minutes at room temperature to obtain PRP. Transfer the PRP to a separate tube. Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.

-

Assay Protocol:

-

Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pre-incubate 450 µL of PRP with 50 µL of various concentrations of this compound or vehicle control for 5 minutes at 37°C with stirring.

-

Add a sub-maximal concentration of PAF (e.g., 100 nM) to induce aggregation.

-

Record the change in light transmission for at least 5 minutes.

-

-

Data Analysis: The percentage of aggregation is calculated from the change in light transmission. The inhibitory effect of this compound is determined by comparing the aggregation in the presence of the antagonist to the vehicle control. The IC₅₀ value is calculated from the concentration-response curve.

Neutrophil Activation/Chemotaxis Assay

This assay measures the ability of this compound to block PAF-induced neutrophil activation and migration.

Workflow: Neutrophil Chemotaxis Assay

Caption: Workflow for evaluating this compound's effect on neutrophil chemotaxis.

Materials:

-

Freshly isolated human neutrophils.

-

Assay Buffer (e.g., HBSS with 0.1% BSA).

-

Platelet-Activating Factor (PAF).

-

This compound.

-

Boyden chamber with a polycarbonate filter (e.g., 3-5 µm pore size).

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

-

Chemotaxis Assay:

-

Pre-incubate isolated neutrophils (e.g., 1 x 10⁶ cells/mL) with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Add PAF (e.g., 10 nM) to the lower wells of the Boyden chamber.

-

Place the filter membrane over the lower wells.

-

Add the pre-incubated neutrophil suspension to the upper wells.

-

Incubate the chamber for 60-90 minutes at 37°C in a humidified incubator with 5% CO₂.

-

-

Quantification of Migration:

-

Remove the filter, fix, and stain it (e.g., with Diff-Quik).

-

Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.

-

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis by this compound compared to the vehicle control. Determine the IC₅₀ value from the dose-response curve.

In Vivo PAF-Induced Paw Edema

This in vivo model assesses the anti-inflammatory efficacy of this compound.

Workflow: PAF-Induced Paw Edema Model

Caption: Workflow for the in vivo assessment of this compound's anti-inflammatory activity.

Materials:

-

Wistar rats (or other suitable strain).

-

Platelet-Activating Factor (PAF).

-

This compound.

-

Plethysmometer (for measuring paw volume).

Procedure:

-

Animal Dosing: Administer this compound or vehicle control to groups of rats via the desired route (e.g., oral gavage, intravenous injection).

-

Induction of Edema: After a predetermined time (e.g., 60 minutes post-oral dosing), inject a solution of PAF (e.g., 1 µg in 50 µL saline) into the subplantar tissue of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the volume of the paw using a plethysmometer immediately before the PAF injection and at various time points thereafter (e.g., 15, 30, 60, and 120 minutes).

-

Data Analysis: The increase in paw volume is calculated as the difference between the post-injection and pre-injection measurements. The percentage of inhibition of edema by this compound is calculated by comparing the increase in paw volume in the drug-treated group to the vehicle-treated control group.

PAFR Signaling Pathways and this compound's Mechanism of Action

PAFR activation by PAF initiates a cascade of intracellular signaling events through its coupling to multiple G-protein subtypes, primarily Gq, Gi, and G12/13. This compound, as a competitive antagonist, prevents these signaling cascades by blocking the binding of PAF to its receptor.

Gq-Mediated Signaling Pathway

The Gq pathway is central to PAF-induced platelet aggregation and cellular activation.

PAFR Gq Signaling Pathway

Caption: this compound blocks PAF-induced Gq signaling, preventing downstream cellular responses.

Gi-Mediated Signaling Pathway

The Gi pathway is involved in chemotaxis and can modulate cyclic AMP (cAMP) levels.

PAFR Gi Signaling Pathway

Caption: this compound's antagonism of PAFR blocks Gi-mediated chemotaxis.

G12/13-Mediated Signaling Pathway

The G12/13 pathway is linked to the regulation of the actin cytoskeleton and cell shape changes.

PAFR G12/13 Signaling Pathway

Caption: this compound prevents PAF-induced cytoskeletal changes by blocking G12/13 signaling.

Conclusion

The comprehensive data presented in this technical guide unequivocally establish this compound as a highly potent and specific antagonist of the Platelet-Activating Factor Receptor. Its high binding affinity, coupled with its robust functional inhibition of PAF-mediated cellular responses and a clean off-target profile, underscores its value as a pharmacological tool for investigating PAFR biology. The detailed experimental protocols and signaling pathway diagrams provided herein offer a valuable resource for researchers aiming to further explore the role of PAF in health and disease and to develop novel therapeutic strategies targeting this important pathway.

References

Apafant: A Technical Guide to its Application as a Chemical Probe for Platelet-Activating Factor (PAF) Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Apafant (also known as WEB 2086), a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor (PAFR). This compound serves as a critical chemical probe for elucidating the complex signaling pathways mediated by PAF, a key lipid mediator in inflammation, thrombosis, and allergic responses. This document details this compound's mechanism of action, summarizes its pharmacological data, and provides comprehensive, step-by-step protocols for key in vitro and in vivo assays. Furthermore, it includes visual representations of the PAF signaling cascade and experimental workflows to facilitate a deeper understanding of its application in research and drug development.

Introduction to this compound and PAF Signaling

Platelet-Activating Factor (PAF) is a potent phospholipid mediator that exerts its biological effects through a specific G-protein coupled receptor, the PAFR.[1][2] Activation of PAFR is implicated in a multitude of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis.[3][4] The study of these processes necessitates highly specific tools to dissect the role of PAF signaling.

This compound is a synthetic thieno-triazolo-diazepine derivative that acts as a competitive antagonist at the PAFR.[5] Its high affinity and specificity for the PAFR, coupled with a lack of significant off-target effects, make it an invaluable chemical probe for investigating PAF-mediated signaling events. By competitively inhibiting the binding of PAF to its receptor, this compound effectively blocks the initiation of downstream signaling cascades, allowing researchers to isolate and study the specific contributions of this pathway in complex biological systems.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized across a range of in vitro assays. The following tables summarize key quantitative data for this compound and related compounds.

| Parameter | Species | Value | Reference(s) |

| Ki (vs. [3H]PAF) | Human | 9.9 nM | |

| KD (vs. [3H]PAF) | Human | 15 nM |

Table 1: Binding Affinity of this compound for the PAF Receptor.

| Assay | Species | IC50 | Reference(s) |

| PAF-induced Platelet Aggregation | Human | 170 nM | |

| PAF-induced Neutrophil Aggregation | Human | 360 nM |

Table 2: In Vitro Inhibitory Activity of this compound.

| Route of Administration | Parameter | Species | ED50 | Reference(s) | | --- | --- | --- | --- | | Oral (p.o.) | Inhibition of PAF-induced Bronchoconstriction | Guinea Pig | 0.07 mg/kg | | | Intravenous (i.v.) | Inhibition of PAF-induced Bronchoconstriction | Guinea Pig | 0.018 mg/kg | | | Intravenous (i.v.) | Inhibition of PAF-induced Vascular Permeability | Guinea Pig | Fully inhibitory at 10 mg/kg | |

Table 3: In Vivo Efficacy of this compound.

Signaling Pathways and Experimental Workflows

PAF Receptor Signaling Pathway

PAF binding to its G-protein coupled receptor (PAFR) initiates a cascade of intracellular events. The PAFR couples to both Gq and Gi proteins, leading to the activation of multiple downstream effector pathways. This includes the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). Concurrently, PAFR activation can stimulate the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to cellular responses such as gene expression, proliferation, and inflammation.

Caption: Simplified PAF Receptor Signaling Cascade.

Experimental Workflow for Characterizing this compound

A typical workflow to characterize the inhibitory activity of this compound involves a series of in vitro and in vivo experiments. Initially, its binding affinity to the PAFR is determined using a radioligand binding assay. Subsequently, its functional antagonism is assessed by measuring its ability to inhibit PAF-induced cellular responses such as platelet aggregation or calcium mobilization. Finally, in vivo efficacy is evaluated in animal models of PAF-mediated pathologies like bronchoconstriction or vascular permeability.

Caption: General Experimental Workflow for this compound.

Detailed Experimental Protocols

Radioligand Binding Assay for PAF Receptor

Objective: To determine the binding affinity (Ki) of this compound for the PAF receptor by competitive displacement of a radiolabeled ligand ([3H]PAF).

Materials:

-

Human recombinant PAF receptors or platelet membranes

-

[3H]PAF (Radioligand)

-

This compound (Test compound)

-

Unlabeled PAF (for non-specific binding)

-

Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation cocktail and counter

-

96-well plates

Procedure:

-

Prepare serial dilutions of this compound in Binding Buffer.

-

In a 96-well plate, add in the following order:

-

Binding Buffer

-

A fixed concentration of [3H]PAF (typically at or below its KD, e.g., 1 nM)

-

Varying concentrations of this compound or vehicle (for total binding) or a saturating concentration of unlabeled PAF (e.g., 10 µM, for non-specific binding).

-

Receptor preparation (e.g., 20 µg of membrane protein).

-

-

Incubate the plate at 25°C for 180 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.

-

Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of this compound concentration and fit the data using a non-linear regression model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of [3H]PAF and KD is its dissociation constant.

PAF-Induced Platelet Aggregation Assay

Objective: To determine the functional inhibitory potency (IC50) of this compound on PAF-induced platelet aggregation.

Materials:

-

Freshly drawn human whole blood anticoagulated with sodium citrate.

-

Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

PAF (Agonist)

-

This compound (Test compound)

-

Saline or appropriate buffer

-

Platelet aggregometer

Procedure:

-

Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

-

Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.

-

Adjust the platelet count in the PRP if necessary.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pipette PRP into aggregometer cuvettes with a stir bar and pre-warm to 37°C.

-

Add varying concentrations of this compound or vehicle to the PRP and incubate for a defined period (e.g., 2-5 minutes).

-

Initiate aggregation by adding a sub-maximal concentration of PAF.

-

Record the change in light transmission for several minutes.

-

Determine the maximum aggregation for each concentration of this compound.

-

Plot the percentage inhibition of aggregation against the logarithm of this compound concentration and fit the data to determine the IC50.

PAF-Induced Neutrophil Aggregation Assay

Objective: To assess the inhibitory effect of this compound on PAF-induced aggregation of isolated human neutrophils.

Materials:

-

Freshly drawn human whole blood with anticoagulant (e.g., EDTA).

-

Neutrophil isolation medium (e.g., Polymorphprep™).

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca2+/Mg2+.

-

PAF (Agonist).

-

This compound (Test compound).

-

Spectrophotometer or plate reader capable of measuring changes in light transmission.

Procedure:

-

Isolate neutrophils from whole blood using density gradient centrifugation.

-

Wash the isolated neutrophils with HBSS without Ca2+/Mg2+ and resuspend in HBSS with Ca2+/Mg2+ at a concentration of approximately 5 x 106 cells/mL.

-

Pre-warm the neutrophil suspension to 37°C.

-

In a cuvette or 96-well plate, add the neutrophil suspension.

-

Add varying concentrations of this compound or vehicle and incubate for 3-5 minutes at 37°C.

-

Add a pre-determined concentration of PAF to induce aggregation.

-

Immediately monitor the change in light absorbance or transmission over time.

-

Calculate the rate and extent of aggregation.

-

Determine the IC50 of this compound by plotting the percentage inhibition of aggregation against the log concentration of this compound.

Intracellular Calcium Mobilization Assay

Objective: To measure the ability of this compound to block PAF-induced increases in intracellular calcium concentration.

Materials:

-

Cells expressing PAFR (e.g., HEK293 cells stably expressing PAFR, or primary neutrophils).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pluronic F-127.

-

HBSS or other suitable buffer.

-

PAF (Agonist).

-

This compound (Test compound).

-

Fluorescence plate reader with injectors or fluorescence microscope.

Procedure:

-

Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.

-

Prepare a loading buffer containing the fluorescent calcium dye (e.g., 2 µM Fura-2 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Remove the culture medium, wash the cells with HBSS, and add the loading buffer.

-

Incubate the cells in the dark at 37°C for 45-60 minutes.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Add HBSS containing varying concentrations of this compound or vehicle to the wells.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Inject a solution of PAF into the wells to stimulate the cells.

-

Immediately begin recording the fluorescence intensity over time. For Fura-2, record emissions at 510 nm with excitation alternating between 340 nm and 380 nm. For Fluo-4, use excitation at ~490 nm and emission at ~520 nm.

-

Calculate the change in fluorescence or the ratio of emissions (for Fura-2) as an indicator of intracellular calcium concentration.

-

Determine the inhibitory effect of this compound by comparing the peak response in the presence and absence of the compound.

MAPK Activation Assay (Western Blot)

Objective: To determine if this compound can block PAF-induced phosphorylation of MAPK pathway proteins (e.g., ERK1/2).

Materials:

-

Cells expressing PAFR.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Culture cells to near confluency and serum-starve overnight.

-

Pre-treat cells with varying concentrations of this compound or vehicle for a specified time (e.g., 30 minutes).

-

Stimulate the cells with PAF for a short period (e.g., 5-15 minutes).

-

Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

To control for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

-

Quantify the band intensities and express the level of phosphorylated ERK1/2 relative to the total ERK1/2.

In Vivo PAF-Induced Vascular Permeability Assay (Evans Blue Dye)

Objective: To evaluate the efficacy of this compound in reducing PAF-induced vascular permeability in vivo.

Materials:

-

Laboratory animals (e.g., mice or guinea pigs).

-

This compound (Test compound).

-

PAF (Inducing agent).

-

Evans Blue dye solution (e.g., 1% in sterile saline).

-

Anesthetic.

-

Formamide for dye extraction.